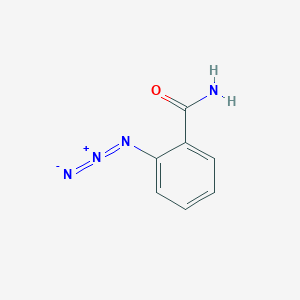

Benzamide, 2-azido-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamide, 2-azido-: is an organic compound that belongs to the class of azides. Azides are known for their versatility in organic synthesis and their ability to participate in a variety of chemical reactions. The compound is characterized by the presence of an azido group (-N₃) attached to the benzamide structure, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃) is used to convert a 2-amino precursor to the corresponding 2-azido compound . This reaction is carried out under mild conditions and is known for its efficiency and high yield.

Industrial Production Methods: Industrial production of Benzamide, 2-azido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-azido- undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

Cycloaddition Reactions: Copper(I) catalysts are often used in the Huisgen cycloaddition.

Major Products Formed:

Substitution Reactions: Various substituted benzamides.

Reduction Reactions: 2-amino benzamide.

Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Benzamide derivatives, including 2-azido- compounds, have been investigated for their potential as anticancer agents. Research shows that certain benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from benzamide have demonstrated effectiveness against colorectal carcinoma and other resistant cancer types, often surpassing the efficacy of standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Cholinesterase Inhibition

The inhibition of cholinesterases is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Benzamide derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with reported IC50 values indicating moderate to strong inhibitory effects . This suggests that benzamide, 2-azido- could play a role in developing new treatments for Alzheimer's disease by enhancing cholinergic neurotransmission.

Biological Applications

Bioconjugation Techniques

The azido group in benzamide, 2-azido- allows for its use in bioconjugation strategies. The compound can be utilized to label biomolecules for tracking and imaging purposes in biological systems. Its ability to undergo cycloaddition reactions with alkynes facilitates the formation of stable triazole linkages, which are valuable in drug delivery and molecular imaging applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzamide derivatives. Compounds containing the benzamide structure have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The emergence of multi-drug resistant strains necessitates the development of new antimicrobial agents, making benzamide derivatives a focus for ongoing research .

Synthetic Applications

Synthesis of Organic Compounds

Benzamide, 2-azido- serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the functionalization of complex organic molecules through azidation reactions . This versatility is particularly useful in synthetic organic chemistry where new compounds are continuously being developed.

Material Science

In materials science, benzamide derivatives are explored for their potential in developing new materials such as polymers and coatings. The unique properties imparted by the azido group enhance the stability and functionality of these materials .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against resistant cancer types |

| Cholinesterase inhibitors | Moderate to strong inhibition of AChE/BuChE | |

| Biological Applications | Bioconjugation techniques | Enables labeling and tracking of biomolecules |

| Antimicrobial properties | Active against multi-drug resistant strains | |

| Synthetic Applications | Precursor for organic synthesis | Useful in functionalization reactions |

| Material Science | Development of new polymers and coatings | Enhances stability and functionality |

Case Studies

- Anticancer Research : A study evaluated a series of benzamide derivatives against human colorectal carcinoma cell lines. Compounds exhibited IC50 values significantly lower than those of standard treatments, indicating their potential as effective alternatives .

- Cholinesterase Inhibition Study : Research focused on synthesizing novel benzamide derivatives that effectively inhibit cholinesterases associated with Alzheimer's disease. The findings demonstrated that specific modifications to the benzamide structure enhanced inhibitory potency .

- Bioconjugation Application : A study utilized benzamide, 2-azido- in bioconjugation experiments to label proteins for imaging purposes. The successful formation of triazole linkages confirmed its effectiveness as a bioconjugation agent .

Mechanism of Action

The mechanism of action of Benzamide, 2-azido- involves its reactivity towards various molecular targets. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known for their stability and biological activity. This reactivity is exploited in bioconjugation and drug development, where the compound can be linked to other molecules to enhance their properties and functions .

Comparison with Similar Compounds

Benzamide: The parent compound without the azido group.

2-Amino Benzamide: A precursor in the synthesis of Benzamide, 2-azido-.

Triazole Derivatives: Products formed from the cycloaddition reactions of Benzamide, 2-azido-.

Uniqueness: Benzamide, 2-azido- is unique due to the presence of the azido group, which imparts distinct reactivity and versatility. This makes it a valuable compound in various fields, including synthetic chemistry, bioconjugation, and materials science.

Biological Activity

Benzamide, 2-azido- (CAS No. 33263-03-5), is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Molecular Formula: C7H6N4O

Molecular Weight: 162.15 g/mol

IUPAC Name: 2-azidobenzamide

Canonical SMILES: C1=CC=C(C(=C1)C(=O)N)N=[N+]=[N-]

Benzamide, 2-azido- can be synthesized through various methods, including diazotransfer reactions where a diazotizing reagent is employed to convert a precursor into the azido compound. The use of continuous flow reactors has been noted to enhance the efficiency of this synthesis on an industrial scale.

Biological Activity

Benzamide, 2-azido- exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Recent studies have highlighted the potential of benzamide derivatives in overcoming multidrug resistance (MDR) in cancer therapies. For instance, a novel benzamide derivative (VKNG-2) demonstrated efficacy in reversing resistance mediated by the ABCG2 transporter in colon cancer cell lines. In vitro experiments showed that VKNG-2 significantly increased the efficacy of chemotherapeutic agents like mitoxantrone and SN-38 by reversing their resistance folds from high values (e.g., 72-fold resistant) to near sensitivity levels (0.6-fold resistant) .

Enzyme Inhibition

Benzamide derivatives have also been investigated for their inhibitory effects on critical enzymes related to neurodegenerative diseases. For example, compounds derived from benzamide were found to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), with IC50 values indicating potent activity against these enzymes. One derivative exhibited an AChE IC50 of 0.056 μM, comparable to donepezil (0.046 μM), suggesting potential applications in Alzheimer's disease treatment .

The mechanism of action for benzamide, 2-azido-, particularly in its anticancer applications, involves its reactivity towards various molecular targets. The azido group can participate in cycloaddition reactions with alkynes to form stable triazole derivatives, which are known for their biological activity. This reactivity is exploited in bioconjugation techniques for drug development.

Research Findings and Case Studies

Below is a summary table detailing some key findings related to the biological activity of benzamide derivatives:

Properties

CAS No. |

33263-03-5 |

|---|---|

Molecular Formula |

C7H6N4O |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

2-azidobenzamide |

InChI |

InChI=1S/C7H6N4O/c8-7(12)5-3-1-2-4-6(5)10-11-9/h1-4H,(H2,8,12) |

InChI Key |

QEGJOMIOCBBICD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.